molecular formula C7H6N4O B1668759 1,1'-Carbonyldiimidazole CAS No. 530-62-1

1,1'-Carbonyldiimidazole

Cat. No.: B1668759
CAS No.: 530-62-1
M. Wt: 162.15 g/mol
InChI Key: PFKFTWBEEFSNDU-UHFFFAOYSA-N
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Description

CDI Crosslinker, or N,N'-Carbonyldiimidazole, is a zero-length crosslinker that is often employed in the coupling of amino acids for peptide synthesis and also in organic synthesis. CDI can be used to convert alcohols and amines into carbamates, esters, and ureas.

Mechanism of Action

Target of Action

The primary targets of 1,1’-Carbonyldiimidazole (CDI) are various functional groups in organic compounds, including -COOH, -NH2, and -OH . These functional groups are present in a wide range of molecules such as carboxylic acids, amines, and alcohols . CDI is often used for the coupling of amino acids for peptide synthesis and as a reagent in organic synthesis .

Mode of Action

CDI acts as an acylating agent, facilitating the conversion of amines into amides, carbamates, ureas, and the conversion of alcohols into esters . The formation of amide is promoted by CDI . Although the reactivity of CDI is less than acid chlorides, it is more easily handled and avoids the use of thionyl chloride in acid chloride formation, which can cause side reactions .

Biochemical Pathways

CDI is involved in the formation of peptide bonds, with CO2 formation as a driving force . It is also used in the activation of malonic acid derivatives to prepare carbonyl imidazoles by mild decarboxylation .

Result of Action

The result of CDI’s action is the formation of a wide range of molecules, including amides, carbamates, ureas, and esters . For example, it can convert alcohols directly to N-alkylated imidazoles . It also enables the synthesis of an incredibly wide scope of molecules presenting exceptional complexity .

Action Environment

CDI is sensitive to moisture and reacts readily with H2O to evolve CO2 . It is often used under anhydrous conditions . CDI is safe and versatile, easy to handle, and can be used in solvent-free processes, making it an eco-friendly reagent . It has been shown to react efficiently under ball-milling conditions .

Properties

IUPAC Name

di(imidazol-1-yl)methanone
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InChI

InChI=1S/C7H6N4O/c12-7(10-3-1-8-5-10)11-4-2-9-6-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKFTWBEEFSNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9038761
Record name 1,1'-Carbonylbis(1H-imidazole)
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Molecular Weight

162.15 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Record name N,N'-Carbonyldiimidazole
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CAS No.

530-62-1
Record name 1,1′-Carbonyldiimidazole
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Record name N,N-Carbonyldiimidazole
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Record name 1,1'-Carbonyldiimidazole
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Record name Methanone, di-1H-imidazol-1-yl-
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Record name 1,1'-Carbonylbis(1H-imidazole)
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Record name 1,1'-carbonylbis-1H-imidazole
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Record name N,N'-CARBONYLDIIMIDAZOLE
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Synthesis routes and methods I

Procedure details

286.0 g of imidazole were introduced into 1400 g of chlorobenzene in a flask fitted with column and distillation bridge. 720 g of 30% strength methanolic sodium methoxide solution were added dropwise. First methanol was removed by distillation, followed by 300 ml of chlorobenzene. 202 g of phosgene were subsequently passed in at 80-85° C. over the course of one hour. When the addition was complete, the mixture was stirred at 90° C. for a further 1 hour while a vigorous stream of nitrogen was passed through the flask, and the precipitate then present was filtered off at 80° C. and rinsed with 200 g of chlorobenzene at 90° C. The filtrate and the washing liquid were combined and cooled to 0° C. The precipitate which deposited was filtered off, rinsed with 200 g of dry chlorobenzene at 20° C. and dried at 60° C. under reduced pressure (50 mbar). 278.3 g of carbonyidiimidazole were thus obtained in the form of colorless crystals and having a purity of 97.8%. This corresponded to a yield of 84.0% of theory.
Quantity
286 g
Type
reactant
Reaction Step One
Quantity
1400 g
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

286.0 g of imidazole were introduced into 1200 g of chlorobenzene in a flask fitted with water separator, and 320 g of 50% strength aqueous sodium hydroxide solution were added dropwise. Water was then separated out until the distillate no longer separated into two phases. After 224 ml of water had been separated out in this way, 100 ml of chlorobenzene were removed by distillation. 202 g of phosgene were subsequently passed in at 80-85° C. over the course of one hour. When the addition was complete, the mixture was stirred at 90° C. for a further 1 hour while a vigorous stream of nitrogen was passed through the flask, and the precipitate then present was filtered off at 80° C. and rinsed with 200 g of chlorobenzene at 90° C. The filtrate and the washing liquid were combined and cooled to 0° C. The precipitate which deposited was filtered off, rinsed with 200 g of dry chlorobenzene, and dried at 60° C. under reduced pressure (50 mbar). 290.6 g of carbonyldiimidazole were thus obtained in the form of colorless crystals having a purity of 97%. This corresponded to a yield of 88% of theory.
Quantity
286 g
Type
reactant
Reaction Step One
Quantity
1200 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

1200 g of chlorobenzene and 272.4 g of imidazole were introduced into a flask fitted with water separator. 320 g of 50% strength by weight sodium hydroxide solution were added dropwise. Water was separated out until the distillate no longer separated into two phases. After 224 ml of water had been separated out in this way, 100 ml of chlorobenzene were removed by distillation, then 2 g of tributylhexadecylphosphonium bromide were added, and 202 g of phosgene were passed in at 80-85° C. over the course of one hour. When the addition was complete, the mixture was stirred at 90° C. for a further 1 hour while a vigorous stream of nitrogen was passed through the flask. The precipitate then present was filtered off at 80° C. and rinsed with 200 g of chlorobenzene at 90° C. The filtrate and the washing liquid were combined and cooled to 0° C. The precipitate which deposited was filtered off, rinsed with 200 g of dry chlorobenzene and dried at 60° C. under reduced pressure (50 mbar). 266 g of carbonyldiimidazole in the form of colorless crystals were obtained in a purity of 97.0%. This corresponded to a yield of 79.5% of theory.
Quantity
1200 g
Type
reactant
Reaction Step One
Quantity
272.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
79.5%

Synthesis routes and methods IV

Procedure details

A solution of N-acetyl-S-(4-nitroxybutyroyl)cisteine (2.8 g, 9.6 mmoles) and 1,1′-carbonyldiimidazole (1.55 g, 9.6 mmoles) in tetrahydrofuran (50 ml) is prepared and left under stirring at room temperature for 1 hour. The reaction mixture is treated with acyclovir (2.16 g, 9.6 mmoles). After 6 hours of reaction at room temperature, the solution is evaporated at reduced pressure, the obtained residue treated with ethyl acetate and washed with brine. The organic phase is anhydrified with sodium sulphate and then dried under vacuum. The obtained residue is purified by chromatography on silica gel column eluting with ethyl acetate. 9-[[2-[N-acetyl-S-(4-nitroxybutyroyl)cisteinyl-]ethoxy]methyl]guanine is obtained. Yields: 9%.
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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